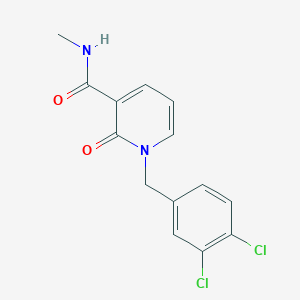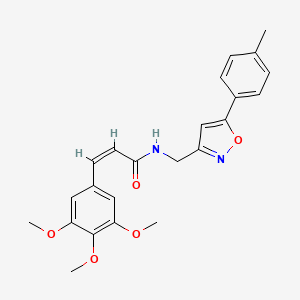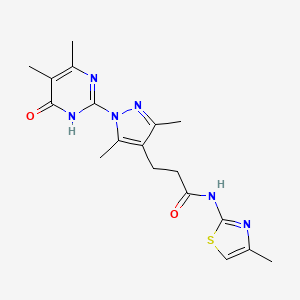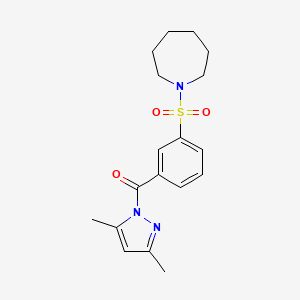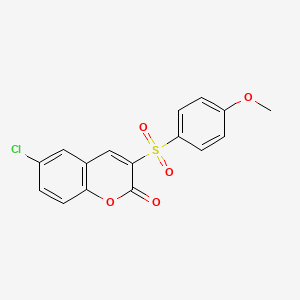
6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The central piperidin-4-one ring, for example, adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a liquid form, a refractive index of n20/D 1.559 (lit.), a boiling point of 241 °C (lit.), a melting point of 16-17 °C (lit.), and a density of 1.304 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the prominent applications of compounds related to 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one is in the field of antibacterial activity. Research has shown that certain aryl sulfonamide derivatives exhibit moderate to good activity against bacterial strains, indicating the potential of these compounds in developing antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Chemical Synthesis
These compounds are also significant in the realm of chemical synthesis. For instance, the synthesis of β-chloroamines through the reduction of α-chloroimines, including derivatives of 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one, is an important process in the production of known insecticides (N. Kimpe & C. Stevens, 1991).
Catalysis and Green Chemistry
Another application is in green chemistry, where these compounds are used in catalysis. An example is the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrazoles, highlighting the role of these compounds in promoting environmentally friendly chemical reactions (A. R. Moosavi‐Zare et al., 2013).
Antimicrobial and Antitubercular Agents
Compounds with structures similar to 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one have been explored for their antimicrobial and antitubercular properties. Studies have shown that certain derivatives exhibit significant activity against bacteria like Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other microbial infections (P. K. Ranjith et al., 2014).
Antioxidant and Enzyme Inhibition
Additionally, these compounds have been studied for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase, important in neurological research and potential therapies for neurodegenerative diseases (A. Fatima et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGEGNPIZLIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)
![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)
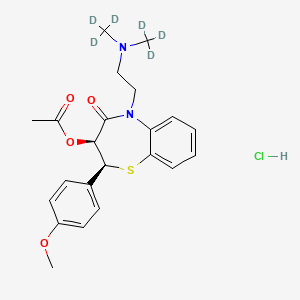
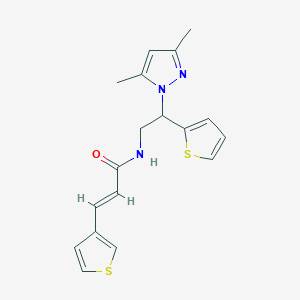
![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)

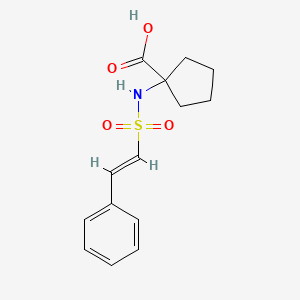
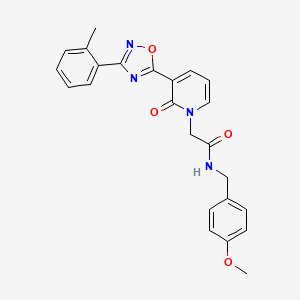
![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)
![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)
